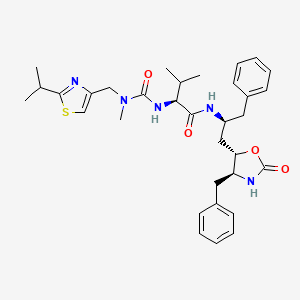

Desthiazolylmethyl Ritonavir

Übersicht

Beschreibung

Desthiazolylmethyl Ritonavir: ist ein Derivat des bekannten antiretroviralen Medikaments Ritonavir. Es wird hauptsächlich in Forschungseinrichtungen verwendet, um die Abbauprodukte und Verunreinigungen von Ritonavir zu untersuchen. Diese Verbindung gehört zur größeren Familie der HIV-Protease-Inhibitoren, die bei der Behandlung von HIV/AIDS eine entscheidende Rolle spielen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Modifikation des Ritonavir-MolekülsDie genaue Syntheseroute kann variieren, umfasst aber in der Regel mehrere Schritte der organischen Synthese, einschließlich Schutz und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsschritten .

Industrielle Produktionsmethoden: Während this compound nicht in industriellem Maßstab wie Ritonavir hergestellt wird, folgt seine Synthese in Forschungslabors strengen Protokollen, um Reinheit und Konsistenz zu gewährleisten. Techniken wie Hochleistungsflüssigchromatographie (HPLC) werden oft verwendet, um die Reinheit der Verbindung zu validieren .

Wirkmechanismus

Desthiazolylmethyl Ritonavir hemmt, wie Ritonavir, das HIV-Protease-Enzym. Dieses Enzym ist entscheidend für die Reifung infektiöser Viruspartikel. Durch die Bindung an die aktive Stelle der Protease verhindert this compound die Spaltung von viralen Polyproteinen, was zur Bildung von unreifen, nicht-infektiösen Viruspartikeln führt . Diese Hemmung stört den viralen Replikationszyklus und reduziert so die Viruslast bei Patienten .

Biochemische Analyse

Biochemical Properties

Desthiazolylmethyl Ritonavir interacts with various enzymes and proteins. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each . The nature of these interactions involves the formation of a metabolic intermediate complex, extremely tight binding of unchanged this compound to the heme iron, heme destruction, and formation of a covalent bond .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been associated with endoplasmic reticulum stress leading to mitochondria-mediated apoptosis in cells treated with the parent compound, Ritonavir . This indicates that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to interfere with the reproductive cycle of HIV, similar to its parent compound, Ritonavir .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to be a stable compound, but information on its long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desthiazolylmethyl Ritonavir typically involves the modification of the Ritonavir moleculeThe exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods: While this compound is not produced on an industrial scale like Ritonavir, its synthesis in research laboratories follows stringent protocols to ensure purity and consistency. Techniques such as High-Performance Liquid Chromatography (HPLC) are often used to validate the purity of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Desthiazolylmethyl Ritonavir durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole oder Amine erzeugen könnte .

Wissenschaftliche Forschungsanwendungen

Chemie: Desthiazolylmethyl Ritonavir wird als Referenzstandard in der analytischen Chemie verwendet, um die Abbauprodukte von Ritonavir zu untersuchen. Es hilft beim Verständnis der Stabilität und Haltbarkeit von Ritonavir-Formulierungen .

Biologie und Medizin: In der biologischen Forschung wird diese Verbindung verwendet, um die Stoffwechselwege von Ritonavir und seine Wechselwirkungen mit verschiedenen Enzymen zu untersuchen. Es unterstützt auch die Entwicklung neuer antiretroviraler Medikamente, indem es Einblicke in die Struktur-Wirkungs-Beziehungen von HIV-Protease-Inhibitoren liefert .

Industrie: In der pharmazeutischen Industrie wird this compound in Qualitätskontrollprozessen verwendet, um die Reinheit und Wirksamkeit von Ritonavir-haltigen Medikamenten zu gewährleisten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ritonavir: Die Stammverbindung, die weit verbreitet zur Behandlung von HIV/AIDS eingesetzt wird.

Lopinavir: Ein weiterer HIV-Protease-Inhibitor, der häufig in Kombination mit Ritonavir eingesetzt wird.

Nelfinavir: Ein älterer HIV-Protease-Inhibitor mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit: Desthiazolylmethyl Ritonavir ist durch das Vorhandensein des Thiazolrings einzigartig, der es von anderen Protease-Inhibitoren unterscheidet. Diese strukturelle Modifikation liefert wertvolle Einblicke in die Abbauwege und die Stabilität von Ritonavir, was es zu einer entscheidenden Verbindung sowohl in der Forschung als auch in der Qualitätskontrolle macht .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUFODEQQNFLV-AMEOFWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180311 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256328-82-2 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTHIAZOLYLMETHYL RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE](/img/structure/B561884.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)